molecular formula C8H10N4O2 B1455562 2-(4-Hydroxybenzoyl)hydrazinecarboximidamide CAS No. 3679-94-5

2-(4-Hydroxybenzoyl)hydrazinecarboximidamide

Cat. No. B1455562
CAS RN: 3679-94-5
M. Wt: 194.19 g/mol
InChI Key: DQXMNIQMZGLUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hydroxybenzoyl)hydrazinecarboximidamide is a chemical compound with the molecular formula C8H10N4O2 . It has an average mass of 194.191 Da and a monoisotopic mass of 194.080383 Da . This compound is not intended for human or veterinary use, but for research purposes only.


Molecular Structure Analysis

The molecular structure of 2-(4-Hydroxybenzoyl)hydrazinecarboximidamide is represented by the formula C8H10N4O2 . The structure includes a benzene ring bearing a carboxyl and a hydroxyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Hydroxybenzoyl)hydrazinecarboximidamide include a molecular weight of 194.19 g/mol . More detailed properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

1. Anticancer Potential

2-(4-Hydroxybenzoyl)hydrazinecarboximidamide derivatives have shown significant potential in cancer research. For instance, a study synthesized new pyrazole with benzo[d]thiazoles containing hydrazinecarboximidamide substituent and evaluated their cytotoxicity and apoptotic activity. These compounds, particularly the compound 8l, exhibited potent anti-proliferative activity against various cancer cell lines, including breast and liver cancer cells, and induced apoptosis in a concentration-dependent manner (Liu et al., 2019).

2. Material Science Applications

In the field of material science, derivatives of 2-(4-Hydroxybenzoyl)hydrazinecarboximidamide have been used in the synthesis of aromatic polyimides. These polyimides, characterized by high glass transition temperatures and considerable thermal stability, are valuable for various industrial applications due to their inherent viscosities and high decomposition temperatures (Saeed et al., 2008).

3. Antioxidant Activity

The compound has also been explored for its antioxidant properties. A study synthesized new dibasic tridentate ligands using o-Hydroxybenzoyl hydrazine and evaluated their antioxidant activities. These ligands exhibited excellent antioxidant activities in various assays, suggesting potential applications in fields requiring antioxidant properties (Giziroğlu et al., 2013).

4. Antimicrobial Applications

In antimicrobial research, 2-(4-Hydroxybenzoyl)hydrazinecarboximidamide analogs have been developed to target bacterial and fungal infections. Notably, certain thiazole-carboximidamide derivatives demonstrated remarkable antimicrobial activity with very low toxicity to mammalian cells, indicating their potential as antimicrobial agents (Omar et al., 2020).

properties

IUPAC Name

N-(diaminomethylideneamino)-4-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c9-8(10)12-11-7(14)5-1-3-6(13)4-2-5/h1-4,13H,(H,11,14)(H4,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXMNIQMZGLUSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=C(N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxybenzoyl)hydrazinecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WM Basyouni, SY Abbas, MF El Shehry… - Archiv der …, 2017 - Wiley Online Library
New 1‐arylamidebiguanide hydrochloride salts were synthesized via reaction of hydrazide derivatives with dicyandiamide in acidic medium. The structure of the obtained derivatives …
Number of citations: 4 onlinelibrary.wiley.com

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